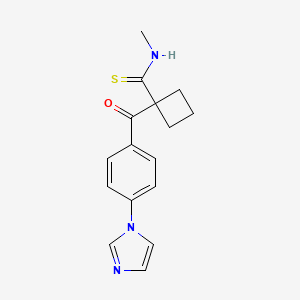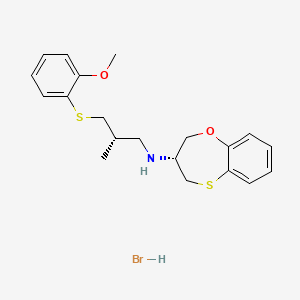
(-)-(3R)-N-((2S)-3-((2-Methoxyphenyl)sulfanyl)-2-methylpropyl)-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
F-15845 is a compound known for its cardioprotective properties. It is a potent and selective blocker of the persistent sodium current, which is crucial in the treatment of conditions such as angina pectoris, arrhythmias, and ischemia . The compound’s full chemical name is 3-®-[3-(2-methoxyphenylthio-2-(S)-methylpropyl]amino-3,4-dihydro-2H-1,5-benzoxathiepine bromhydrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of F-15845 involves several steps, starting with the preparation of the intermediate compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of F-15845 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
F-15845 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of F-15845 can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .
Scientific Research Applications
F-15845 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the persistent sodium current and its inhibition.
Biology: Investigated for its effects on cellular ion channels and electrophysiological properties.
Medicine: Explored for its potential therapeutic benefits in treating cardiac conditions such as angina pectoris, arrhythmias, and ischemia.
Industry: Utilized in the development of new cardioprotective drugs and treatments .
Mechanism of Action
F-15845 exerts its effects by selectively inhibiting the persistent sodium current in cardiac myocytes. This inhibition prevents the prolonged action potential and calcium overload that can lead to cardiac damage. The compound targets the sodium channel Nav1.5, acting from the extracellular side of the channel and blocking the persistent sodium current in a voltage-dependent manner .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to F-15845 include other sodium channel blockers such as ranolazine and lidocaine. These compounds also target sodium channels but may differ in their selectivity, potency, and side effect profiles .
Uniqueness of F-15845
F-15845 is unique in its high selectivity for the persistent sodium current and its minimal effects on other ion channels. This selectivity reduces the risk of adverse effects and makes it a promising candidate for the treatment of cardiac conditions .
Properties
CAS No. |
866760-23-8 |
|---|---|
Molecular Formula |
C20H26BrNO2S2 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(3R)-N-[(2S)-3-(2-methoxyphenyl)sulfanyl-2-methylpropyl]-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine;hydrobromide |
InChI |
InChI=1S/C20H25NO2S2.BrH/c1-15(13-24-19-9-5-3-7-17(19)22-2)11-21-16-12-23-18-8-4-6-10-20(18)25-14-16;/h3-10,15-16,21H,11-14H2,1-2H3;1H/t15-,16+;/m0./s1 |
InChI Key |
CUWFVJMNULNBTG-IDVLALEDSA-N |
Isomeric SMILES |
C[C@@H](CN[C@@H]1COC2=CC=CC=C2SC1)CSC3=CC=CC=C3OC.Br |
Canonical SMILES |
CC(CNC1COC2=CC=CC=C2SC1)CSC3=CC=CC=C3OC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



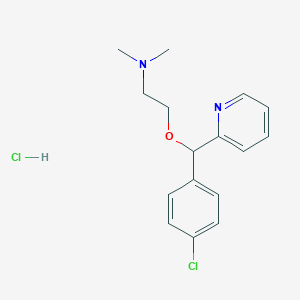

![(3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B10825886.png)
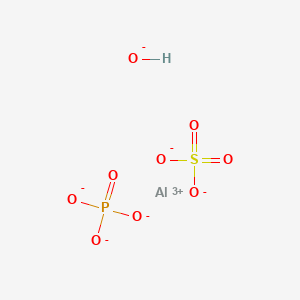
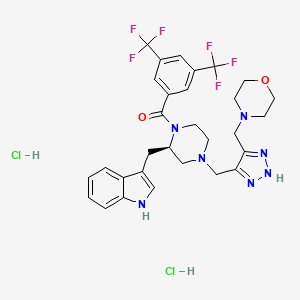

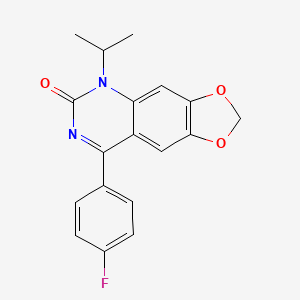
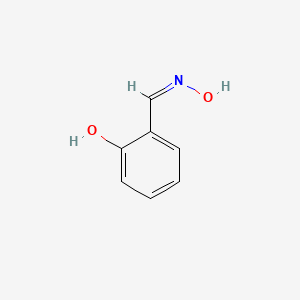
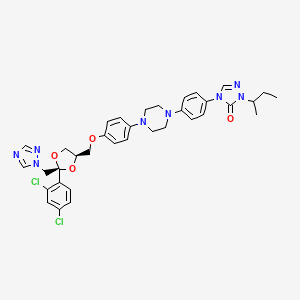
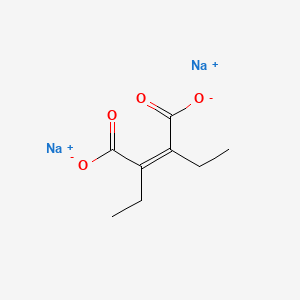
![2-[[(Z)-3-[4-(furan-2-yl)phenyl]-3-thiophen-3-ylprop-2-enyl]-methylamino]acetic acid](/img/structure/B10825952.png)
![9-Methyl-6-nitro-1,4,7,8,9,10-hexahydro-pyrido[3,4-f]quinoxaline-2,3-dione](/img/structure/B10825960.png)
